molecular formula C22H23N5O4 B2836538 benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 878720-65-1

benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No. B2836538
CAS RN: 878720-65-1
M. Wt: 421.457
InChI Key: LXCOAAQAEDPNQT-UHFFFAOYSA-N
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Description

Benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Catalysis

Palladium-Catalyzed Carbonylative Synthesis : A study by Mancuso et al. (2017) details a palladium-catalyzed carbonylative approach for synthesizing functionalized benzimidazopyrimidinones, starting from compounds with structural similarities to benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate. This process highlights a multicomponent oxidative cyclocarbonylation–alkoxycarbonylation strategy, demonstrating its utility in constructing complex molecules (Mancuso, R., Veltri, L., Russo, P., Grasso, G., Cuocci, C., Romeo, R., & Gabriele, B., 2017).

Ionic Liquid Catalysis : Zolfigol et al. (2013) report on the design of an ionic liquid catalyst for synthesizing tetrasubstituted imidazoles, showing an efficient one-pot synthesis approach involving benzyl components. The work emphasizes the catalyst's dual hydrogen-bond donor capabilities and its efficiency in promoting multi-component condensation reactions (Zolfigol, M., Khazaei, A., Moosavi-Zare, A., Zare, A., Asgari, Z., Khakyzadeh, V., & Hasaninejad, A., 2013).

Chemical Synthesis and Heterocyclic Chemistry

C-Nucleosides Synthesis : Kolb et al. (1975) describe the synthesis of C-imidazole nucleosides leading to purine derivatives, leveraging benzyl 2-deoxy-3,5-di-O-p-toluyl-d-erythro-pentofuranosyl thioformimidate, a compound bearing resemblance to the subject chemical in terms of its synthetic pathway. This research opens avenues for creating novel nucleoside analogs with potential biological applications (Kolb, A., Gouyette, C., Dinh, T., & Igolen, J., 1975).

Functionalized Benzimidazoimidazoles : Veltri et al. (2018) developed a method for synthesizing functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, highlighting a carbonylative approach that parallels the synthesis of benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate. Their method showcases the synthesis of complex heterocyclic compounds that could have various scientific and pharmacological applications (Veltri, L., Giofrè, S., Devo, P., Romeo, R., Dobbs, A., & Gabriele, B., 2018).

properties

IUPAC Name

benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-5-11-25-14(2)15(3)27-18-19(23-21(25)27)24(4)22(30)26(20(18)29)12-17(28)31-13-16-9-7-6-8-10-16/h5-10,18-19H,1,11-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSFKXCXMGVKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

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